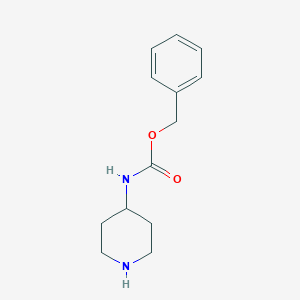

![molecular formula C14H10FNO4 B064175 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde CAS No. 175136-18-2](/img/structure/B64175.png)

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While direct synthesis information specific to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is not readily available, related compounds provide insights into possible synthetic routes. For instance, the synthesis of similar compounds often involves reactions such as nucleophilic aromatic substitution, followed by various functional group transformations, including oxidation and methoxylation steps (Chakraborty & Kilbourn, 1991). These methods may offer a pathway to synthesizing the compound through tailored adjustments.

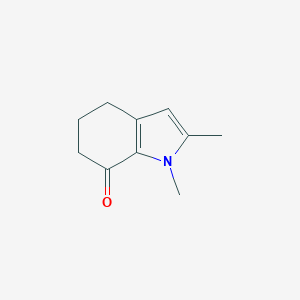

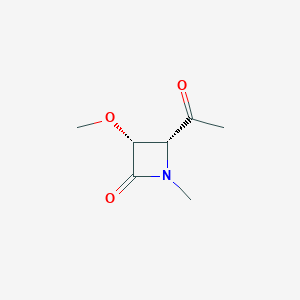

Molecular Structure Analysis

The molecular structure of closely related compounds demonstrates that they can exhibit planar configurations, where functional groups such as nitro and methoxy play significant roles in determining the electronic and spatial arrangement of the molecules. For example, studies have shown that compounds with similar structures have planar configurations that facilitate intramolecular interactions (W. Clegg et al., 1999). These characteristics are crucial for understanding the chemical behavior and reactivity of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde.

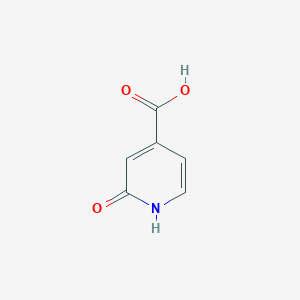

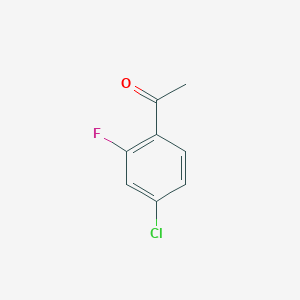

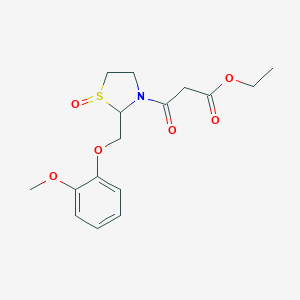

Chemical Reactions and Properties

The chemical properties of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde are influenced by its functional groups. The nitro group is electron-withdrawing, which can enhance the electrophilic character of the benzaldehyde moiety, potentially making it more reactive towards nucleophilic addition reactions. Similarly, the methoxy group can influence the reactivity and orientation of reactions through its electron-donating effects. Studies on similar compounds highlight the influence of these functional groups on chemical reactivity and the formation of products through various reaction mechanisms (Jarag et al., 2011).

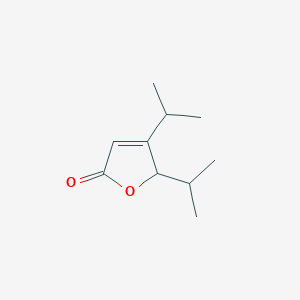

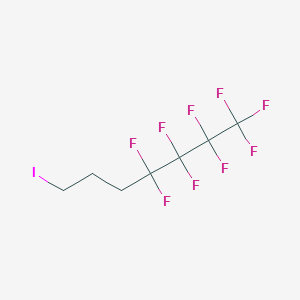

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline form, of compounds structurally related to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, can be significantly impacted by their molecular structure. For example, the presence of nitro and methoxy groups can affect the compound's polarity, impacting its solubility in various solvents. The detailed analysis of 4-methoxy-3-nitrobenzaldehyde has shown polymorphism, indicating that similar compounds can exist in multiple crystalline forms under different conditions (Wishkerman et al., 2006).

Aplicaciones Científicas De Investigación

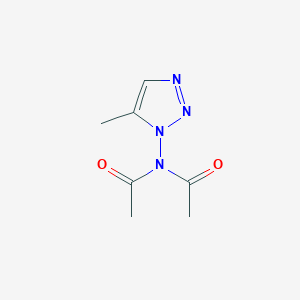

Synthesis and Chemical Properties

Studies on the synthesis of chemical compounds similar to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde reveal various methodologies and applications in the chemical and pharmaceutical fields. For example, the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) highlights its significance in the pharmaceutical, perfumery, and food flavoring industries due to its aromatic properties and versatility as a chemical intermediate (Tan Ju & Liao Xin, 2003). Similarly, the catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, demonstrates the transformation of biomass into valuable chemical products (V. Tarabanko & N. Tarabanko, 2017).

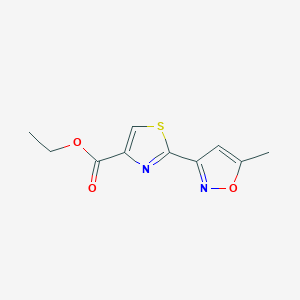

Antioxidant and Biological Activity

The antioxidant properties of compounds synthesized from aromatic aldehydes are notable, suggesting potential applications in protecting against oxidative stress. A study on the facile synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones, derived from aromatic aldehydes, underscores the biological significance of such compounds (Rima Laroum et al., 2019).

Environmental Impact and Degradation

Research on the environmental effects of chemical compounds similar to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, such as oxybenzone, highlights concerns regarding their stability, degradation, and potential ecological impacts. The review of environmental effects of oxybenzone and other sunscreen active ingredients emphasizes the need for understanding the fate of chemical compounds in aquatic environments (S. Schneider & H. Lim, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)methoxy]-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-12-4-1-10(2-5-12)9-20-14-6-3-11(8-17)7-13(14)16(18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXZCHIRDDTONT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371966 |

Source

|

| Record name | 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |

CAS RN |

175136-18-2 |

Source

|

| Record name | 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)